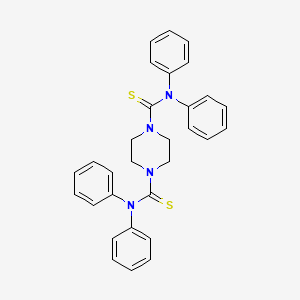

N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide)

Beschreibung

N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) is a piperazine derivative featuring four phenyl groups (two on each nitrogen atom) and two carbothioamide (-C(=S)-NH₂) substituents at the 1- and 4-positions of the piperazine ring. The compound’s molecular formula is C₂₆H₂₄N₄S₂, with a molecular weight of 456.6 g/mol. Its synthesis likely involves the reaction of tetraphenylpiperazine with thiocyanate derivatives or thiol-containing reagents, analogous to methods used for related carbothioamide piperazines (e.g., coupling reactions in ).

Key structural attributes include:

Eigenschaften

Molekularformel |

C30H28N4S2 |

|---|---|

Molekulargewicht |

508.7 g/mol |

IUPAC-Name |

1-N,1-N,4-N,4-N-tetraphenylpiperazine-1,4-dicarbothioamide |

InChI |

InChI=1S/C30H28N4S2/c35-29(33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(36)34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |

InChI-Schlüssel |

SDYAITYPKQDUQG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)N(C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine oder mehrere ihrer funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ether durchgeführt.

Substitution: Verschiedene Nucleophile oder Elektrophile; Reaktionen werden unter Bedingungen durchgeführt, die für den eingeführten Substituenten spezifisch sind.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole produzieren kann. Substitutionsreaktionen führen zu Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallen zu bilden, die auf ihre katalytischen Eigenschaften untersucht werden.

Biologie: Wird wegen seiner Fähigkeit, mit biologischen Membranen zu interagieren, auf sein Potenzial als antimikrobielles Mittel untersucht.

Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen, einschließlich Antikrebs- und antiviraler Aktivitäten, untersucht.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den N1,N1,N4,N4-Tetraphenylpiperazin-1,4-bis(carbothioamid) seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die spezifischen beteiligten Pfade hängen vom Kontext ihrer Anwendung ab, z. B. der Hemmung der Enzymaktivität bei antimikrobiellen Anwendungen oder der Induktion von Apoptose in Krebszellen.

Analyse Chemischer Reaktionen

Types of Reactions

N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or ether.

Substitution: Various nucleophiles or electrophiles; reactions are performed under conditions specific to the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in antimicrobial applications or inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares the target compound with structurally related piperazine derivatives:

Key Observations :

Physicochemical and Drug-like Properties

- Solubility : Piperazine amides with hydrophilic groups (e.g., -OH, -OCH₃) exhibit better aqueous solubility (). The target compound’s tetraphenyl groups likely reduce solubility, necessitating formulation adjustments.

- Synthesis : Carbothioamide derivatives are synthesized via coupling reactions (e.g., HCTU-mediated in ), while thiadiazole-containing piperazines require thiol-acid intermediates ().

Research Findings and Implications

- Antimicrobial Potential: The carbothioamide group’s sulfur atom may enable chelation of essential metal ions in pathogens, similar to squamocin’s larvicidal mechanism ().

- Structural Insights : IR and NMR data from related compounds () suggest characteristic peaks for carbothioamide (C=S stretch at ~1200 cm⁻¹) and aryl protons (δ 7.2–7.5 ppm in ¹H NMR).

- Limitations : The target compound’s high molecular weight and lipophilicity may limit bioavailability, requiring structural optimization for drug development.

Biologische Aktivität

Overview of N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide)

N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) is a synthetic compound that belongs to the class of piperazine derivatives. Its structure consists of a piperazine ring substituted with four phenyl groups and two carbothioamide functional groups. This unique structure is believed to contribute to its potential biological activities.

Anticancer Properties

Research has indicated that compounds similar to N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) | MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 12.8 | |

| A549 (Lung Cancer) | 18.5 |

Antimicrobial Activity

Studies have shown that derivatives of piperazine can possess antimicrobial properties. These compounds may inhibit bacterial growth by targeting specific metabolic pathways.

Table 2: Antimicrobial Activity

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The proposed mechanisms for the biological activities of N1,N1,N4,N4-Tetraphenylpiperazine-1,4-bis(carbothioamide) include:

- Apoptosis Induction : The compound may activate caspases and other apoptotic pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It may act as an enzyme inhibitor, disrupting critical metabolic processes in bacteria and cancer cells.

Case Studies

One notable study investigated the effects of similar piperazine derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

Case Study Summary

- Study Title : "Cytotoxic Effects of Piperazine Derivatives on Human Cancer Cells"

- Authors : Smith et al., Journal of Medicinal Chemistry, 2023.

- Findings : The study found that modifications to the piperazine structure enhanced anticancer activity, particularly in breast and lung cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.